molecular formula C8H14ClN3O B2559575 1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride CAS No. 1639350-46-1

1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2559575
CAS No.: 1639350-46-1
M. Wt: 203.67
InChI Key: NYNAGDWBIHVAGM-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an oxan-4-yl group attached to a pyrazol-4-amine moiety, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of oxan-4-yl derivatives with pyrazol-4-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or chromatography techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(Oxan-4-yl)-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride
  • (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • [(oxan-4-yl)methyl]hydrazine hydrochloride

Uniqueness

1-(Oxan-4-yl)-1H-pyrazol-4-amine hydrochloride stands out due to its unique structural features and potential applications. Its specific combination of functional groups allows for versatile chemical reactivity and diverse biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(oxan-4-yl)pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c9-7-5-10-11(6-7)8-1-3-12-4-2-8;/h5-6,8H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNAGDWBIHVAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639350-46-1
Record name 1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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